molecular formula C18H16FN3OS B2595159 N-(4-fluorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-01-6

N-(4-fluorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No.: B2595159
CAS No.: 851131-01-6
M. Wt: 341.4
InChI Key: NPNGBYIHYOJHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C18H16FN3OS and its molecular weight is 341.4. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

N-(4-fluorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide and its derivatives are explored for potential applications in PET imaging, particularly as radioligands targeting specific receptors in the brain. For instance, the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, was labeled with ^18F for clinical PET studies. This highlights the compound's utility in developing imaging agents for neuroreceptor mapping, aiding in the diagnosis and study of neurological disorders (Iwata et al., 2000).

Glutaminase Inhibition for Cancer Therapy

Compounds structurally related to this compound, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, demonstrate potent and selective inhibition of kidney-type glutaminase (GLS). This enzyme plays a crucial role in cancer cell metabolism, making these compounds potential therapeutic agents for cancer treatment. Structure-activity relationship (SAR) studies of BPTES analogs aim to improve drug-like properties and aqueous solubility, with some analogs showing significant potency in inhibiting the growth of human lymphoma B cells (Shukla et al., 2012).

Antimicrobial and Antifungal Agents

New series of compounds with structural features resembling this compound are synthesized to evaluate their antimicrobial and antifungal activities. Such compounds show promising in vitro antibacterial and antifungal effects against various pathogens, indicating their potential as novel antimicrobial agents (Baviskar et al., 2013).

DNA Binding and Anticancer Activities

Imidazolium ionic liquids with fluorinated phenylacetamide side chains exhibit DNA binding and anticancer activities. The ability of these compounds to bind DNA and their efficacy in inhibiting cancer cell growth highlights their potential as anticancer agents. The design of these ionic liquids emphasizes the role of fluorinated side chains in enhancing biological activity and specificity (Rezki et al., 2020).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c1-13-3-2-4-16(11-13)22-10-9-20-18(22)24-12-17(23)21-15-7-5-14(19)6-8-15/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNGBYIHYOJHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.